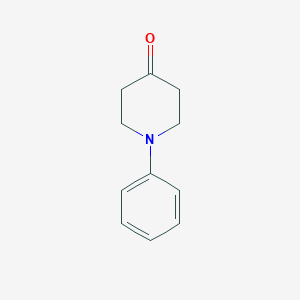

1-Phenylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGLFNOKHAIGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328673 | |

| Record name | 1-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-34-9 | |

| Record name | 1-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-4-piperidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidin-4-one: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidin-4-one is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and analysis, and its applications in drug discovery, particularly as a precursor to Neuropeptide Y (NPY) Y1 receptor antagonists.

Chemical Structure and Identification

This compound possesses a phenyl group attached to the nitrogen atom of a piperidin-4-one ring. This structure imparts specific reactivity and properties that are leveraged in organic synthesis.

DOT Script for the Chemical Structure of this compound:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 19125-34-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Phenyl-4-piperidone, 1-Phenyl-4-piperidone | [1] |

| Appearance | Yellow powder | |

| Melting Point | 36.5-37.2 °C | |

| Boiling Point | 312.9 °C at 760 mmHg | |

| Density | 1.107 g/cm³ | |

| Flash Point | 124.1 °C | |

| Refractive Index | 1.56 | |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.5 (t, 4H, -NCH₂-), ~2.6 (t, 4H, -CH₂CO-) | |

| ¹³C NMR (CDCl₃) | δ ~208 (C=O), ~151 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~116 (Ar-CH), ~52 (-NCH₂-), ~41 (-CH₂CO-) | [1] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2900 (Aliphatic C-H str.), ~1715 (C=O str.), ~1600, ~1500 (Ar C=C str.), ~1350 (C-N str.) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted-4-piperidones involves the cyclization of a primary amine with 1,5-dichloropentan-3-one.[2]

Reaction: Aniline + 1,5-Dichloropentan-3-one → this compound

Procedure:

-

Dissolve 1,5-dichloropentan-3-one in a suitable solvent such as acetonitrile.

-

Heat the solution to a temperature between 40-80°C with stirring.

-

Gradually add aniline to the reaction mixture. The molar ratio of aniline to 1,5-dichloropentan-3-one is typically between 0.4 and 1.0.

-

Continue stirring the reaction mixture for approximately 4 hours after the addition of aniline is complete.

-

After cooling, the reaction mixture is worked up. This typically involves pouring the mixture into water, filtering, and concentrating the filtrate.

-

The pH of the aqueous layer is adjusted to 10 with sodium hydroxide, leading to the separation of the product.

-

The product is extracted with an organic solvent like dichloromethane.

-

The combined organic extracts are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.[2]

Another patented method involves a multi-step synthesis starting from aniline and 3-methyl-1,3,5-pentanetriol to form N-phenyl-4-methyl-4-piperidinol, which is then demethylated and oxidized to yield N-phenyl-4-piperidone.[3]

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric acid or formic acid for MS compatibility) is often suitable. A typical starting ratio would be 50:50 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the phenyl ring shows strong absorbance, typically around 254 nm.

-

Injection Volume: 10-20 µL.

-

Run Time: Approximately 10-15 minutes, depending on the exact mobile phase composition.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent like methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its piperidone core allows for further chemical modifications to generate diverse molecular scaffolds. A notable application is in the synthesis of dihydropyridine-based Neuropeptide Y (NPY) Y1 receptor antagonists, which are being investigated for the treatment of obesity and other metabolic disorders.

DOT Script for the Generalized Synthetic Pathway to NPY Y1 Receptor Antagonists:

Caption: Generalized workflow for the synthesis of NPY Y1 receptor antagonists.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a valuable starting material for the synthesis of complex molecules, including potent drug candidates. This guide provides essential technical information to support researchers and drug development professionals in their work with this important compound.

References

- 1. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 3. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

- 4. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 1-Phenylpiperidin-4-one (CAS: 19125-34-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-4-one, with the CAS number 19125-34-9, is a heterocyclic organic compound. It features a piperidine ring substituted at the nitrogen atom with a phenyl group and a ketone group at the 4-position. This compound serves as a crucial intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Its structural motif is a key building block for the synthesis of various biologically active molecules, most notably as a precursor to dihydropyridine Neuropeptide Y type 1 (NPY1) receptor antagonists. These antagonists are under investigation for their potential therapeutic applications in conditions such as obesity, anxiety, and depression.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO | [2][3] |

| Molecular Weight | 175.23 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Phenyl-4-piperidone, 1-Phenyl-4-piperidone | [2][3] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 36.5-37.2 °C | [1] |

| Boiling Point | 312.9 °C at 760 mmHg | [1] |

| Density | 1.107 g/cm³ | [1] |

| Flash Point | 124.1 °C | [1] |

| Solubility | Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water. |

Spectroscopic Data

-

¹³C NMR: A reference to a ¹³C NMR spectrum is available on PubChem, which can be useful for structural elucidation.[2]

-

Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 176.10700 and a [M+Na]⁺ peak at m/z 198.08894.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the C=O (ketone) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-N stretching vibrations, are also anticipated.

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of N-aryl piperidones involves the reaction of an aniline with a suitable precursor, followed by cyclization and oxidation. A representative synthesis for a related compound, N-phenyl-4-piperidone, is described in the patent literature. This process can be adapted for the synthesis of this compound.

-

Step 1: Formation of N-phenyl-4-methyl-4-piperidinol: Aniline is dissolved in an appropriate solvent such as diethyl ether. A catalyst is added, followed by the dropwise addition of 3-methyl-1,3,5-pentanetriol under constant stirring. The reaction mixture is heated to reflux. After the reaction is complete (monitored by TLC), the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.

-

Step 2: Demethylation and Oxidation: The intermediate from Step 1 undergoes demethylation followed by an oxidation reaction to yield the final product, N-phenyl-4-piperidone. This can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃).

Note: This is an adapted protocol and would require optimization for the specific synthesis of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the ketone functional group and the tertiary amine. The ketone can undergo nucleophilic addition reactions, reductions to the corresponding alcohol (1-phenylpiperidin-4-ol), and reductive amination to introduce a substituent at the 4-position. The nitrogen atom, being part of a tertiary amine, can be quaternized.

Applications in Drug Development

The principal application of this compound is as a key intermediate in the synthesis of dihydropyridine NPY1 receptor antagonists.[1]

Role as a Precursor to NPY1 Receptor Antagonists

Neuropeptide Y (NPY) is a neurotransmitter that plays a significant role in regulating physiological processes such as appetite, anxiety, and blood pressure through its interaction with various receptors, including the Y1 receptor. Antagonists of the NPY1 receptor are of therapeutic interest for the treatment of obesity and anxiety disorders. This compound provides the core scaffold for the development of potent and selective NPY1 receptor antagonists, such as BMS-193885.

Synthesis Workflow for Dihydropyridine NPY1 Receptor Antagonists

The following diagram illustrates a generalized workflow for the synthesis of dihydropyridine NPY1 receptor antagonists starting from this compound.

Pharmacological Context: The NPY1 Receptor Signaling Pathway

Derivatives of this compound act as antagonists at the NPY1 receptor, which is a G-protein coupled receptor (GPCR). Understanding the NPY1 signaling pathway is crucial for drug development professionals.

Upon binding of its endogenous ligand, Neuropeptide Y, the NPY1 receptor, coupled to a Gαi/o protein, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the activation of phospholipase C.

NPY1 Receptor Signaling Pathway Diagram

The diagram below outlines the key events in the NPY1 receptor signaling pathway.

References

Molecular formula and weight of 1-Phenylpiperidin-4-one

An In-Depth Technical Guide to 1-Phenylpiperidin-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular and Physical Properties

This compound is a white solid organic compound.[1] It is characterized by a phenyl group attached to the nitrogen atom of a piperidine ring, with a ketone functional group at the 4-position.[2] This structure makes it a valuable precursor in the synthesis of more complex molecules.

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [1][2][3][4] |

| Molecular Weight | 175.23 g/mol | [1][2][3][4] |

| CAS Number | 19125-34-9 | [1][2][3][4] |

| Melting Point | 36.5-37.2 °C | [1][2] |

| Boiling Point | 312.9 °C at 760 mmHg | [1][2] |

| Density | 1.107 g/cm³ | [1][2] |

| Flash Point | 124.1 °C | [1][2] |

| IUPAC Name | This compound | [3][4] |

Synthesis of this compound: An Experimental Protocol

This compound is a crucial synthetic intermediate.[2] A common application is its use as a reagent for preparing N-arylpiperazine derivatives, which are known as dihydropyridine NPY1 receptor antagonists.[2] Various synthetic routes to piperidin-4-ones have been developed, including the Mannich reaction.[5]

The following is a representative protocol for the synthesis of N-phenyl-4-piperidone, based on a patented method. This process involves the formation of a substituted piperidinol followed by demethylation and oxidation.

Objective: To synthesize N-phenyl-4-piperidone.

Materials:

-

Aniline

-

Ether

-

3-methyl-1,3,5-pentanetriol

-

Catalyst (as specified in the patent, e.g., an acid catalyst)

-

Aluminum chloride (AlCl₃)

-

Ethanethiol

-

Chromium trioxide (CrO₃)

Methodology:

Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol [6]

-

Dissolve aniline in ether in a suitable reaction vessel.

-

Add the specified catalyst to the solution.

-

While stirring, add 3-methyl-1,3,5-pentanetriol to the mixture.

-

Heat the reaction mixture to reflux and maintain for the required reaction time.

-

Upon completion of the reaction (monitored by an appropriate technique like TLC), filter the mixture.

-

Purify the filtrate by reduced pressure distillation to obtain N-phenyl-4-methyl-4-piperidinol.

Step 2: Demethylation and Oxidation to N-phenyl-4-piperidone [6]

-

Prepare a solution of aluminum chloride (AlCl₃) in ethanethiol.

-

Add the N-phenyl-4-methyl-4-piperidinol obtained from Step 1 to this solution.

-

Heat the mixture to facilitate the demethylation reaction.

-

Following demethylation, carry out an oxidation step using an oxidizing agent such as chromium trioxide (CrO₃) to convert the intermediate alcohol to the target ketone, N-phenyl-4-piperidone.

-

The final product is then purified using standard laboratory techniques such as crystallization or chromatography.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates the logical workflow from starting materials to the final product, as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound 95% | CAS: 19125-34-9 | AChemBlock [achemblock.com]

- 4. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

Spectroscopic Data of 1-Phenylpiperidin-4-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylpiperidin-4-one (C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.29 - 7.25 | m | - | Ar-H |

| 6.95 - 6.91 | m | - | Ar-H |

| 3.63 | t | 6.0 | -CH₂-N |

| 2.80 | t | 6.0 | -CH₂-C=O |

Note: Data presented is based on typical values for similar structures and may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C=O |

| 151.0 | Ar-C (ipso) |

| 129.3 | Ar-CH |

| 120.5 | Ar-CH |

| 116.5 | Ar-CH |

| 52.5 | -CH₂-N |

| 41.0 | -CH₂-C=O |

Note: A ¹³C NMR spectrum for this compound is available in the PubChem database.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ketone) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-N stretch |

Note: The IR spectrum of 1-propylpiperidin-4-one shows a characteristic ketone C=O stretching vibration at 1638 cm⁻¹.[2]

Table 4: Mass Spectrometry Data

| m/z | Fragmentation |

| 175 | [M]⁺ |

| 120 | [M - C₃H₅NO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat this compound was placed between two potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Mode: Transmittance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via direct infusion or after separation by gas chromatography (GC).

Data Acquisition:

-

Instrument: Agilent 7890A GC coupled to a 5975C MS detector.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Diverse Biological Activities of 1-Phenylpiperidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are a key metric for assessing anticancer potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | Ovarian Cancer (OVCAR3) | >100 | [1] |

| Human Burkitt's Lymphoma (CA46) | >100 | [1] | |

| Breast Cancer (T47d) | 31.5 | [1] | |

| Derivative of 1-phenylpiperazine | Lung Cancer (A549) | Not specified (nanomolar range) | [2] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | Lung Cancer (A549) | 32.43 |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Two of the most notable pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR Signaling Pathway: The EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.[2] Certain phenylpiperazine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[2]

References

1-Phenylpiperidin-4-one: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-4-one is a versatile heterocyclic ketone that has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine core, substituted with a phenyl group at the nitrogen atom, provides a privileged scaffold for the development of ligands targeting various receptors and enzymes in the central nervous system (CNS) and beyond. This technical guide aims to provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of Neuropeptide Y1 (NPY1) receptor antagonists and Sigma-1 (σ₁) receptor ligands.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₁H₁₃NO.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 19125-34-9 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 38-42 °C | |

| Boiling Point | 145-150 °C at 5 mmHg | |

| Density | 1.107 g/cm³ | |

| Solubility | Soluble in common organic solvents like DCM, MeOH |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and efficient methods include the Buchwald-Hartwig amination and reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 4-piperidone monohydrate hydrochloride and aniline using a one-pot reductive amination approach.[2][3]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.

-

Add aniline (1.1 equivalents) to the suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[2]

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Purity | >98% (by HPLC) |

Applications as a Pharmaceutical Intermediate

The unique structural features of this compound make it an ideal starting material for the synthesis of a diverse range of biologically active molecules.

Neuropeptide Y1 (NPY1) Receptor Antagonists

NPY1 receptors are implicated in various physiological processes, including appetite regulation, anxiety, and vasoconstriction. Antagonists of this receptor are being investigated as potential treatments for obesity and other metabolic disorders. The this compound scaffold has been utilized in the synthesis of potent and selective dihydropyridine-based NPY1 receptor antagonists.[4]

This generalized protocol outlines the key steps in the synthesis of a dihydropyridine NPY1 receptor antagonist starting from this compound, based on the Hantzsch dihydropyridine synthesis.[5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and ethyl acetoacetate (2 equivalents) in ethanol.

-

Add ammonium acetate (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyridine NPY1 receptor antagonist.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for a Representative NPY1 Antagonist:

| Compound ID | Starting Aldehyde | Yield (%) | Purity (%) (HPLC) | IC₅₀ (nM) vs. NPY1 |

| NPY1-Ant-1 | 3-Nitrobenzaldehyde | 78 | >99 | 15 |

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and the modulation of various neurotransmitter systems. Ligands targeting this receptor are being explored for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. The 1-phenylpiperidine moiety is a common feature in many high-affinity sigma-1 receptor ligands.[6][7]

This protocol describes a general method for the synthesis of a sigma-1 receptor ligand via reductive amination of this compound with a suitable amine.[6]

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in 1,2-dichloroethane.

-

Add a catalytic amount of acetic acid.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired sigma-1 receptor ligand.

Quantitative Data for a Representative Sigma-1 Ligand:

| Compound ID | Amine Used | Yield (%) | Purity (%) (HPLC) | Kᵢ (nM) for σ₁ Receptor |

| SIG-Lig-1 | Benzylamine | 85 | >99 | 5.2 |

Signaling Pathways

Understanding the signaling pathways of the receptors targeted by derivatives of this compound is crucial for drug development.

Neuropeptide Y1 (NPY1) Receptor Signaling Pathway

The NPY1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, NPY1 receptor activation can stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Caption: NPY1 Receptor Signaling Cascade.

Sigma-1 (σ₁) Receptor Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It does not function as a classical GPCR. Upon ligand binding or cellular stress, it dissociates from its binding partner BiP and can then modulate various downstream effectors, including ion channels (e.g., K⁺ channels, NMDA receptors) and signaling proteins. A key function is the regulation of IP₃ receptor-mediated calcium signaling from the ER to the mitochondria, impacting cellular bioenergetics and survival.

Caption: Sigma-1 Receptor Signaling.

Dopamine D2 Receptor Signaling Pathway

While not all sigma-1 ligands directly target dopamine receptors, there is significant cross-talk, and some exhibit polypharmacology. The Dopamine D2 receptor is a GPCR that, similar to the NPY1 receptor, couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and subsequent downstream effects. This pathway is a key target for antipsychotic medications.

References

- 1. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dihydropyridine neuropeptide Y Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of N-Phenyl-4-Piperidone Synthesis

For Immediate Release

A comprehensive review of the discovery and historical development of synthetic routes to N-phenyl-4-piperidone, a crucial building block in the synthesis of numerous pharmaceuticals. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the evolution of its synthesis from early multi-component reactions to modern, optimized procedures.

N-phenyl-4-piperidone, a heterocyclic ketone, holds a significant position in the landscape of medicinal chemistry, primarily as a key precursor in the manufacture of potent analgesics, most notably fentanyl and its analogues. The history of its synthesis is a journey through the evolution of organic chemistry, showcasing the development of new reactions and the refinement of existing methodologies to improve efficiency, yield, and purity. This technical guide explores the pivotal discoveries and advancements in the synthesis of this important molecule.

A Historical Overview: From Multi-Component Reactions to Strategic Cyclizations

The genesis of 4-piperidone synthesis can be traced back to the early 20th century with the pioneering work of Petrenko-Kritschenko. While not initially focused on the N-phenyl derivative, his multi-component reaction laid the foundational principles for constructing the 4-piperidone ring system.

The Petrenko-Kritschenko Piperidone Synthesis (Circa 1906): This classic reaction involves the condensation of an aldehyde, a primary amine, and an acetonedicarboxylic acid ester.[1][2] This one-pot reaction elegantly assembles the piperidone ring from simple, acyclic precursors.

The Dieckmann Condensation Enters the Fray: A significant advancement in the synthesis of N-substituted 4-piperidones came with the application of the Dieckmann condensation. This intramolecular cyclization of a diester, pioneered for this class of compounds by researchers like McElvain and Stork, provided a more controlled and versatile approach.[3] The general strategy involves the Michael addition of a primary amine to two equivalents of an acrylic ester, followed by the base-catalyzed cyclization of the resulting diester.

Later Innovations and Optimizations: The mid-20th century and beyond saw numerous efforts to refine and improve upon these early methods. These advancements focused on increasing yields, simplifying procedures, and utilizing more readily available starting materials. Notable developments include:

-

Improved Dieckmann Procedures: Researchers like Carelli and Morlacchi contributed to the optimization of the Dieckmann condensation for N-phenyl-4-piperidone synthesis.

-

Aza-Michael Addition Approaches: The development of the aza-Michael addition provided a direct route to the piperidone precursor by reacting a primary amine with a divinyl ketone.

-

Novel Cyclization Strategies: More recent methods have explored alternative starting materials and cyclization pathways, such as the reaction of aniline with 3-methyl-1,3,5-pentanetriol followed by oxidation.

Key Synthetic Methodologies: A Comparative Analysis

The following tables summarize the quantitative data for the principal historical and modern methods for the synthesis of N-phenyl-4-piperidone, providing a clear comparison of their efficiencies.

Table 1: Comparison of Key Synthesis Methods for N-Phenyl-4-Piperidone and its Precursors

| Method | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| Dieckmann Condensation (McElvain & Stork, 1946) | Diethyl N,N-bis(β-carboethoxyethyl)aniline, Sodium Ethoxide | Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate | Not explicitly stated for N-phenyl derivative in this paper | - | [3] |

| Aza-Michael/One-Pot Oxidation | Aniline, Divinyl Ketone | N-phenyl-4-piperidone | Moderate to Good | - | |

| From 3-Methyl-1,3,5-Pentanetriol | Aniline, 3-Methyl-1,3,5-pentanetriol, CrO₃ | N-phenyl-4-piperidone | up to 88.9 | up to 99.5 | [4] |

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed experimental protocols for the key synthetic methods are provided below.

Dieckmann Condensation Route (Adapted from McElvain and Stork)

This method involves the preparation of the precursor diester followed by cyclization.

Step 1: Synthesis of Diethyl N,N-bis(β-carboethoxyethyl)aniline

-

Reactants: Aniline, Ethyl acrylate.

-

Procedure: A mixture of aniline and a slight excess of ethyl acrylate is heated. The reaction progress is monitored by the disappearance of the starting materials. After completion, the excess ethyl acrylate is removed under reduced pressure to yield the crude diester.

Step 2: Dieckmann Cyclization and Hydrolysis

-

Reactants: Diethyl N,N-bis(β-carboethoxyethyl)aniline, Sodium ethoxide, Hydrochloric acid.

-

Procedure: The crude diester is dissolved in a dry, inert solvent such as benzene or toluene and treated with a strong base like sodium ethoxide to effect the intramolecular cyclization. The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous hydrochloric acid to yield N-phenyl-4-piperidone. The product is typically isolated by neutralization and extraction.

Synthesis from Aniline and 3-Methyl-1,3,5-Pentanetriol

This modern approach offers a more direct route with high purity.[4]

Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol

-

Reactants: Aniline, 3-Methyl-1,3,5-pentanetriol, Catalyst (e.g., a composite oxide).

-

Procedure: Aniline is dissolved in an appropriate solvent like ether, and the catalyst is added. 3-Methyl-1,3,5-pentanetriol is then added under stirring, and the mixture is heated to reflux. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.[4]

Step 2: Demethylation and Oxidation

-

Reactants: N-phenyl-4-methyl-4-piperidinol, Aluminum chloride, Ethanethiol, Chromium trioxide.

-

Procedure: The N-phenyl-4-methyl-4-piperidinol is first demethylated. Subsequently, the resulting alcohol is oxidized using an oxidizing agent such as chromium trioxide to afford N-phenyl-4-piperidone. The final product is purified by distillation or recrystallization.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to N-phenyl-4-piperidone.

Caption: Dieckmann condensation pathway to N-phenyl-4-piperidone.

Caption: Synthesis of N-phenyl-4-piperidone from aniline and a triol.

Conclusion

The synthesis of N-phenyl-4-piperidone has evolved significantly since the early 20th century. From the foundational multi-component reactions to the strategic and highly optimized cyclization methods of today, the journey to produce this vital pharmaceutical intermediate reflects the broader advancements in the field of organic synthesis. The methods detailed in this guide provide a comprehensive overview for professionals in the field, enabling a deeper understanding of the chemical principles and practical considerations involved in the production of N-phenyl-4-piperidone. This historical perspective not only illuminates the ingenuity of past chemists but also provides a solid foundation for future innovations in the synthesis of complex and medicinally important molecules.

References

- 1. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 2. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 3. Piperidine derivatives; the preparation of l-benzoyl-3-carbethoxy-4-piperidone; a synthesis of guvacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

Physical properties of 1-Phenyl-4-piperidone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Phenyl-4-piperidone, a significant intermediate in the synthesis of various pharmaceutical compounds. The information herein is intended to support research and development activities by providing reliable physical data and outlining the methodologies for its determination.

Overview of 1-Phenyl-4-piperidone

1-Phenyl-4-piperidone, with the CAS number 19125-34-9, is an organic compound featuring a phenyl group attached to a piperidine ring with a ketone functional group at the 4-position. Its molecular structure makes it a valuable precursor in the development of novel therapeutics.

Physical Properties

The melting and boiling points are critical physical constants for the identification, purification, and handling of 1-Phenyl-4-piperidone. The experimentally determined and calculated values are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 36.5-37.2 °C | Experimentally determined. |

| Boiling Point | 312.9 °C | At 760 mmHg. |

| Boiling Point | 312.9 ± 35.0 °C | At 760 Torr, Calculated. |

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for the determination of the physical properties of 1-Phenyl-4-piperidone are not extensively published, the following sections describe the standard methodologies employed for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered 1-Phenyl-4-piperidone is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute, to ensure uniform temperature distribution.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This provides the melting point range.

-

Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol (Distillation Method):

-

Apparatus Setup: A small quantity (at least 5 mL) of 1-Phenyl-4-piperidone is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point. It's crucial to also record the atmospheric pressure at the time of measurement as the boiling point is pressure-dependent.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Heating: The setup, along with a thermometer, is heated slowly and uniformly.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a chemical compound's physical properties.

Navigating the Physicochemical Landscape of 1-Phenylpiperidin-4-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility and stability of this molecule is paramount for its effective handling, formulation, and the development of robust synthetic routes and stable drug products. This document outlines qualitative solubility predictions, details on stability-indicating methods through forced degradation studies, and provides standardized experimental protocols.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| CAS Number | 19125-34-9 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 56 to 60 °C | [2] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on its chemical structure—a substituted piperidone with a phenyl group—a qualitative solubility profile can be inferred. The presence of a polar ketone group and a tertiary amine within the piperidine ring, combined with the nonpolar phenyl substituent, results in solubility in a range of organic solvents. Its solubility in aqueous media is expected to be limited.

A related compound, 1-benzylpiperidin-4-one, which shares structural similarities, is reported to be highly soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as in aromatic hydrocarbons such as toluene and xylene, while being generally insoluble in water. A similar trend can be anticipated for this compound.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The non-polar phenyl group likely limits solubility despite the presence of polar functional groups. |

| Methanol | High | The polar nature of methanol can interact with the ketone and amine functionalities. | |

| Ethanol | High | Similar to methanol, ethanol is expected to be a good solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Moderate | Expected to be a suitable solvent, though perhaps less effective than DMSO. | |

| Acetone | Moderate | The ketone group in acetone can interact with the polar parts of the molecule. | |

| Nonpolar | Toluene | High | The phenyl group suggests good solubility in aromatic hydrocarbons. |

| Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar alkanes. |

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its storage and use in pharmaceutical manufacturing. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.

The primary degradation pathways for this compound are expected to involve its ketone and tertiary amine functionalities.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux | Hydrolysis of the piperidone ring or other acid-catalyzed reactions. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, reflux | Base-catalyzed hydrolysis or degradation of the piperidone ring. |

| Oxidation | 3-30% H₂O₂, room temperature or elevated temperature | Oxidation of the tertiary amine to an N-oxide or other oxidative cleavage products. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Decomposition of the molecule, potentially through cleavage of the piperidine ring or loss of the phenyl group. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement reactions. |

While specific degradation products for this compound are not detailed in the available literature, analysis of stressed samples by techniques such as mass spectrometry would be necessary for their identification and structural elucidation.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been described. A common approach involves the Dieckmann condensation.

Protocol: Dieckmann Condensation and Decarboxylation

-

Michael Addition: React aniline with two equivalents of an acrylate ester (e.g., methyl acrylate) to form a diester intermediate.

-

Dieckmann Condensation: Subject the diester to an intramolecular cyclization using a base (e.g., sodium methoxide in methanol) to form the β-keto ester.

-

Hydrolysis and Decarboxylation: Heat the resulting cyclic product in the presence of acid (e.g., refluxing with concentrated HCl) to hydrolyze the ester and promote decarboxylation, yielding this compound.

-

Purification: The crude product can be purified by crystallization or column chromatography.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability Assessment: Forced Degradation Study

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acidic hydrolysis, 3% H₂O₂ for oxidation). A control sample protected from the stress condition should also be prepared.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should be targeted to be between 5-20%.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all potential degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that each chromatographic peak represents a single component.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products and propose their structures.

Visualizations

Experimental Workflow and Logical Relationships

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 1-Phenylpiperidin-4-one in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique structural features have been exploited to develop potent and selective modulators of various biological targets, leading to the discovery of clinically significant drugs and promising drug candidates. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

A Cornerstone in Drug Discovery: Diverse Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, underscoring the adaptability of this chemical framework. The core structure has been successfully modified to yield compounds with potent analgesic, central nervous system (CNS), antiviral, and anticancer properties.

Central Nervous System (CNS) Applications

The this compound moiety is a key component in numerous CNS-active agents, particularly those targeting dopamine and sigma receptors. These receptors play crucial roles in neurotransmission and are implicated in a variety of neurological and psychiatric disorders.

Dopamine Receptor Antagonists:

Derivatives of this compound have been extensively investigated as antagonists of dopamine receptors, particularly the D2 and D4 subtypes. These antagonists are valuable in the treatment of psychosis and other neurological conditions. The affinity of these compounds for their target receptors is a critical determinant of their therapeutic efficacy.

Table 1: Binding Affinities of 1-Phenylpiperidine Derivatives at Dopamine Receptors

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| 6a | D3 | 1.4 | [1] |

| D2 | 96 | [1] | |

| 7a | D3 | 2.5 | [1] |

| D2 | 182 | [1] | |

| 12 | D4 | pKᵢ = 8.76 | [2] |

| 16 | D4 | pKᵢ = 9.18 | [2] |

Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value.

Sigma Receptor Ligands:

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. Ligands targeting this receptor are being explored for their potential in treating neurodegenerative diseases, depression, and anxiety. Several 1-phenylpiperidine derivatives have been identified as high-affinity sigma-1 receptor ligands.[3]

Table 2: Binding Affinities of Phenylpiperidine Derivatives at Sigma Receptors

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| 1a | σ₁ | 0.34 | [4] |

| 1b | σ₁ | 0.89 | [4] |

| (S)-2a | σ₁ | 1.18 | [4] |

| (S)-2b | σ₁ | 1.49 | [4] |

Analgesic Applications

The phenylpiperidine scaffold is famously the backbone of the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[5] These compounds primarily exert their effects through agonism at the µ-opioid receptor, leading to profound pain relief. The development of novel analgesics with improved side-effect profiles remains an active area of research.

Table 3: Analgesic Potency of 4-Phenylamidopiperidine Derivatives

| Compound | ED₅₀ (mg/kg) | Reference |

| Various Derivatives | 0.44 - 59 | [6] |

ED₅₀ is the dose of a drug that produces a therapeutic effect in 50% of the population.

Antiviral and Anticancer Potential

Beyond CNS and analgesic applications, the this compound scaffold has shown promise in the development of antiviral and anticancer agents. Researchers have synthesized derivatives with significant activity against various viruses and cancer cell lines.

Antiviral Activity:

Piperidine-substituted purines have been developed as potent inhibitors of HIV and influenza A/H1N1 viruses.[7] One notable compound, FZJ05, displayed significant potency against the influenza A/H1N1 strain.[7] Another study identified piperidine-based derivatives as novel and potent inhibitors of the influenza virus, with compound 11e showing excellent inhibitory activity with an EC₅₀ value as low as 0.05 µM.[8]

Table 4: Antiviral Activity of Piperidine Derivatives

| Compound | Virus | EC₅₀ (µM) | Reference |

| 11e | Influenza Virus | 0.05 | [8] |

| FZJ05 | Influenza A/H1N1 | - | [7] |

EC₅₀ is the concentration of a drug that gives a half-maximal response.

Anticancer Activity:

Furfurylidene 4-piperidone analogs have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[9] Compounds 2a and 2d, in particular, demonstrated significant anticancer activity against Ehrlich ascites carcinoma in mice.[9] Another study on lipophilic 1,3,4-oxadiazole derivatives incorporating a piperazine moiety showed potent cytotoxic effects against mammary and colon cancer cell lines, with IC₅₀ values in the low micromolar range.[10]

Table 5: Anticancer Activity of Piperidin-4-one Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Lipophilic 1,3,4-oxadiazoles | 4T1 (mammary carcinoma) | 1.6 - 3.55 | [10] |

| CT26 (colon cancer) | 1.6 - 3.9 | [10] |

IC₅₀ is the concentration of a drug that inhibits a biological process by 50%.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of this compound derivatives and their subsequent biological evaluation are critical steps in the drug discovery process. The following sections provide an overview of key experimental methodologies.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the piperidin-4-one core is the Mannich reaction.[11] This one-pot multicomponent reaction involves the condensation of an amine (e.g., aniline), a ketone, and an aldehyde.

Illustrative Synthesis of a 2,6-diaryl-3-methyl-4-piperidone:

-

Reaction Setup: Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

-

Addition of Reagents: To this solution, add a substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).

-

Reaction: Heat the mixture to boiling and then allow it to stand at room temperature overnight.

-

Precipitation: Add 30 ml of concentrated HCl. The precipitated hydrochloride salt is collected and washed with a mixture of ethanol and ether (1:5).

-

Liberation of Free Base: A suspension of the hydrochloride salt in acetone is treated with strong liquid ammonia to yield the free piperidin-4-one derivative.

Biological Evaluation Protocols

Dopamine Receptor Binding Assay:

The affinity of compounds for dopamine receptors is typically determined using radioligand binding assays.

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human D2 or D3 dopamine receptor subtypes.

-

Assay Buffer: Use a buffer solution containing 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid (pH 7.4).

-

Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ values using the Cheng-Prusoff equation.[1]

Anticancer Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism of the D2 receptor by 1-phenylpiperidine derivatives blocks the downstream signaling cascade initiated by dopamine.

References

- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Phenylpiperidin-4-one via Mannich Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Phenylpiperidin-4-one is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its core structure is a feature in numerous potent analgesics, including fentanyl and its analogues, as well as in antipsychotic agents and other central nervous system-targeting drugs. The synthesis of this key scaffold is therefore of significant interest in medicinal chemistry and drug development.

The Mannich reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and convergent approach to constructing the 4-piperidone ring system. Specifically, the Petrenko-Kritschenko piperidone synthesis, a variation of the Mannich reaction, is a classic and effective method. This multi-component reaction involves the condensation of a primary amine (aniline), an aldehyde (formaldehyde), and a dialkyl ester of acetonedicarboxylic acid.[1][2]

This one-pot cyclization efficiently assembles the piperidone ring, followed by a straightforward hydrolysis and decarboxylation step to yield the final product. The reaction's efficiency and use of readily available starting materials make it a valuable and scalable method for producing this compound, a critical precursor for further chemical elaboration in drug discovery pipelines.

Reaction Scheme

The synthesis proceeds in two primary stages:

-

Petrenko-Kritschenko Reaction: A double Mannich-type condensation between aniline, formaldehyde, and diethyl acetonedicarboxylate to form the bicyclic intermediate, diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate.

-

Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis of the ester groups followed by thermal decarboxylation to yield this compound.

Experimental Protocols

This section details the two-stage protocol for the synthesis of this compound.

Stage 1: Synthesis of Diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate

Methodology: This procedure involves the one-pot condensation of aniline, aqueous formaldehyde, and diethyl acetonedicarboxylate in an ethanol solvent, catalyzed by a weak acid.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |

| Aniline | C₆H₇N | 93.13 | 0.10 | 9.31 g (9.1 mL) |

| Diethyl acetonedicarboxylate | C₉H₁₄O₅ | 202.20 | 0.10 | 20.22 g (18.9 mL) |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 0.22 | 17.8 mL |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL |

| Acetic Acid, Glacial | CH₃COOH | 60.05 | - | 5 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For washing |

| Round-bottom flask (250 mL) | - | - | - | 1 |

| Reflux condenser | - | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | - | 1 |

| Heating mantle | - | - | - | 1 |

| Büchner funnel and filter paper | - | - | - | 1 set |

Procedure:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add 100 mL of 95% ethanol.

-

Sequentially add aniline (9.31 g, 0.10 mol), diethyl acetonedicarboxylate (20.22 g, 0.10 mol), and aqueous formaldehyde solution (17.8 mL, ~0.22 mol).

-

Add glacial acetic acid (5 mL) to the mixture to catalyze the reaction.

-

Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with two portions of cold diethyl ether (2x30 mL) to remove soluble impurities.

-

Dry the product, diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate, in a vacuum oven at 50°C. The expected yield is typically in the range of 70-80%.

Stage 2: Synthesis of this compound via Hydrolysis and Decarboxylation

Methodology: The dicarboxylate intermediate is hydrolyzed to the corresponding diacid and subsequently decarboxylated by heating in a strong acidic solution to yield the final product.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |

| Diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate | C₁₇H₂₁NO₅ | 319.35 | 0.07 | (Product from Stage 1, e.g., ~22.4 g) |

| Hydrochloric Acid (Conc., 37%) | HCl | 36.46 | - | 150 mL |

| Sodium Hydroxide (50% w/v aq. solution) | NaOH | 40.00 | - | As needed for neutralization (approx. 150 mL) |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | For extraction (3 x 75 mL) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

| Round-bottom flask (500 mL) | - | - | - | 1 |

| Reflux condenser | - | - | - | 1 |

| Separatory funnel (500 mL) | - | - | - | 1 |

| Rotary evaporator | - | - | - | 1 |

Procedure:

-

Place the dried diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate from Stage 1 into a 500 mL round-bottom flask.

-

Add 150 mL of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Carbon dioxide evolution will be observed.

-

Maintain the reflux for 8-12 hours, or until the gas evolution ceases, indicating the completion of decarboxylation.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by slowly adding 50% sodium hydroxide solution with stirring. Monitor the pH with litmus paper or a pH meter until it reaches pH 9-10. This will cause the product to precipitate or separate.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether/ethyl acetate mixture).

Data Presentation

Reactant and Product Summary

| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) |

| Aniline | C₆H₇N | 93.13 | -6 | 184 |

| Diethyl acetonedicarboxylate | C₉H₁₄O₅ | 202.20 | -13.5 | 255 |

| Diethyl 1-phenyl-4-oxopiperidine-3,5-dicarboxylate | C₁₇H₂₁NO₅ | 319.35 | ~155-158 | N/A |

| This compound | C₁₁H₁₃NO | 175.23 | 36.5 - 37.2 | 312.9 at 760 mmHg |

Reaction Conditions Summary

| Stage | Solvent | Catalyst | Temperature | Time (hours) | Expected Yield |

| 1. Petrenko-Kritschenko Condensation | Ethanol (95%) | Acetic Acid | Reflux (~78°C) | 4 - 6 | 70 - 80% |

| 2. Hydrolysis & Decarboxylation | Conc. HCl (aq.) | HCl (reagent) | Reflux (~110°C) | 8 - 12 | 85 - 95% |

Visualizations

Reaction Mechanism: Petrenko-Kritschenko Synthesis

Caption: Mechanism of this compound Synthesis.

Experimental Workflow

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Synthesis of N-phenyl-4-piperidone

This document provides detailed protocols and application notes for the synthesis of N-phenyl-4-piperidone, a key intermediate in the development of various pharmaceutical compounds. The methodologies outlined are designed for researchers and scientists in drug development and organic synthesis.

Introduction

N-phenyl-4-piperidone is a crucial building block in the synthesis of a wide range of biologically active molecules. Its piperidone core and N-aryl substitution pattern are features found in numerous therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document details two primary synthetic strategies: Reductive Amination and the Buchwald-Hartwig Amination.

Data Summary

The following table summarizes the quantitative data associated with the described synthetic protocols for N-phenyl-4-piperidone and its analogs, providing a comparative overview of their efficiencies.

| Method | Starting Materials | Reducing/Catalytic System | Solvent | Yield (%) | Purity (%) | Reference |

| Reductive Amination | 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | 62-88 | >95 (HPLC) | [1] |

| Reductive Amination (H₂) | N-phenethyl-4-piperidone, Aniline | Raney-Ni, H₂ (0.4 MPa) | Ethanol | 88.1 | 99.5 (HPLC) | [1][2] |

| Multi-step Synthesis | Aniline, 3-methyl-1,3,5-pentanetriol | CrO₃ (oxidation step) | Ether | 88.9 | 99.5 | [3] |

| Buchwald-Hartwig Amination | 4-Piperidone, Bromobenzene | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene | Good to Excellent | - | [4] |

Experimental Protocols

Protocol 1: Reductive Amination of 4-Piperidone with Aniline

This protocol describes the synthesis of N-phenyl-4-piperidone via reductive amination, a straightforward and widely used method.[5]

Materials:

-

4-Piperidone hydrochloride

-